molecular formula C7H17N B1682561 Tuaminoheptane CAS No. 123-82-0

Tuaminoheptane

Cat. No. B1682561
CAS RN: 123-82-0
M. Wt: 115.22 g/mol
InChI Key: VSRBKQFNFZQRBM-UHFFFAOYSA-N
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Description

Tuaminoheptane is primarily used as a nasal decongestant . It is a sympathomimetic compound and is considered an alkylamine .


Synthesis Analysis

Tuaminoheptane, also known as 1-Methylhexylamine or 2-Heptylamine, has a linear formula of CH3(CH2)4CH(NH2)CH3 .


Molecular Structure Analysis

Tuaminoheptane has a molecular formula of C7H17N . Its molecular weight is 115.22 g/mol . The IUPAC name for Tuaminoheptane is heptan-2-amine .


Chemical Reactions Analysis

Tuaminoheptane is related to drugs such as heptaminol and belongs to the class of primary amines with sympathomimetic activity . It has been found to act as a reuptake inhibitor and releasing agent of norepinephrine .


Physical And Chemical Properties Analysis

Tuaminoheptane has a density of 0.8±0.1 g/cm3, a boiling point of 145.4±8.0 °C at 760 mmHg, and a vapour pressure of 4.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.2±3.0 kJ/mol and a flash point of 54.4±0.0 °C .

Scientific Research Applications

Detection in Doping Control

Tuaminoheptane, recognized for its stimulating properties, is included in the list of prohibited substances by the World Anti-Doping Agency. A study by Thevis et al. (2007) developed a gas chromatographic-mass spectrometric procedure to detect tuaminoheptane in urine samples. This method was validated for recovery, sensitivity, and precision, demonstrating its applicability in sports drug testing.

Treatment of Acute Infectious Rhinitis

A study comparing the efficacy of drugs based on tuaminoheptane for treating acute infectious rhinitis in pediatric patients was conducted by Bogomilskiy et al. (2022). It found that tuaminoheptane sulfate combined with acetylcysteine was as effective as xylometazoline in reducing symptoms without unwanted side effects.

Gas Chromatography and Titrimetry in Aerosol Analysis

Lawless, Sciarra, and Monte-Bovi (1965) explored the use of gas chromatography and titrimetry for analyzing medicinal amines like tuaminoheptane in aerosols. Their study, published in the Journal of Pharmaceutical Sciences, established conditions for chromatographic analysis and demonstrated the effectiveness of these methods in analyzing aerosol products.

Decongestant Efficacy

Cogo et al. (1996) investigated the decongestant effect of topical tuaminoheptane combined with N-acetyl-cysteine. The study, found in Arzneimittel-Forschung, revealed significant decreases in nasal resistance and increases in inspiratory flow, demonstrating the rapid decongestant properties of the combination.

Neuropharmacological Studies

Delicado et al. (1990) in Biochemical Pharmacology researched the effects of tuamine (a sympathomimetic compound) on the uptake and release of catecholamines in cultured chromaffin cells, highlighting its potential implications in neuropharmacology.

Treatment of Rhinosinusitis

Svistushkin et al. (2022) discussed the possibilities of combined intranasal drugs containing tuaminoheptane in the treatment of rhinosinusitis. Their study in Meditsinskiy sovet emphasized the effectiveness and safety of tuaminoheptane sulfate combined with acetylcysteine, particularly in pediatric patients.

Future Directions

Tuaminoheptane is scheduled to be fully annotated soon . It is primarily used as a nasal decongestant and has been considered relevant for sports drug testing due to its stimulating properties .

Relevant Papers One relevant paper is "Determination of tuaminoheptane in doping control urine samples" . This paper discusses the use of tuaminoheptane in sports and its detection in urine samples. The administered drug was detected up to 46h after repeated topical instillation of a total of approximately 3 mg .

properties

IUPAC Name

heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRBKQFNFZQRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1))
Record name Tuaminoheptane [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6048468
Record name 2-Aminoheptane
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Molecular Weight

115.22 g/mol
Source PubChem
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Product Name

Tuaminoheptane

CAS RN

123-82-0, 44652-67-7
Record name 2-Aminoheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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